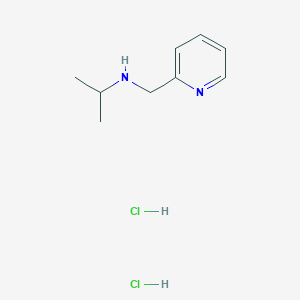

amine CAS No. 136936-99-7](/img/structure/B6344034.png)

[(Anthracen-9-yl)methyl](propyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(Anthracen-9-yl)methyl](propyl)amine is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.

The exact mass of the compound (Anthracen-9-ylmethyl)(propyl)amine is 249.151749610 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cyclometallation and Complex Formation

One of the prominent applications of anthracen derivatives is in cyclometallation reactions. (Anthracen-9-ylmethyl)(propyl)amine, through its interactions with palladium(II) compounds, enables the formation of novel cyclopalladated organic imines. These compounds are characterized by the activation of the C1-H bond of the anthracen-9-yl group, leading to endocyclic six-membered rings containing a metallated aromatic carbon atom. This process opens pathways to new types of materials with potential applications in catalysis and organic synthesis (Albert et al., 2000).

Sensing Applications

Another significant application is in the development of effective pH sensors. The derivative 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine has shown high chemosensor activity for hydrogen cations. Through spectral investigations, these derivatives have revealed their potential as analogs of “proton sponges,” indicating their high proton affinity and suitability for sensing applications (Tolpygin et al., 2012).

Fluorogenic Chemosensors

The synthesis of new 1-substituted N-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amines has led to the development of benzimidazol-2-amine derivatives with high chemosensing activity towards H+ cations. In neutral media, these derivatives also exhibit selectivity towards Zn2+ and Cd2+ cations. Such fluorogenic chemosensors derived from benzimidazole showcase the role of anthracene derivatives in detecting and quantifying specific ions, contributing to advancements in analytical chemistry and environmental monitoring (Tikhomirova et al., 2017).

Material Science and Nanostructure Formation

Anthracen-9-ylmethyl derivatives have been explored for their ability to form well-ordered micro/nanostructures in different solvents. The solvent polarity can modulate the self-assembly behavior of these compounds, leading to the formation of diverse supramolecular architectures such as nanofibers and nanoflowers. These findings have implications for the design and manipulation of low-molecular-weight organic building blocks for creating functional materials with specific morphologies and properties (Zhang et al., 2016).

Mécanisme D'action

Target of Action

(Anthracen-9-ylmethyl)(propyl)amine, also known as 9-APA, is a novel amine compound with potential applications in various fields of research and industry , suggesting that their targets could be related to light-emitting applications.

Mode of Action

These interactions result in the deep-blue emission of the emitter .

Biochemical Pathways

. This suggests that the compound may affect pathways related to these reactions.

Result of Action

. This suggests that the compound may have similar effects.

Action Environment

. This suggests that environmental factors such as atmospheric conditions could potentially influence the action of (Anthracen-9-ylmethyl)(propyl)amine.

Propriétés

IUPAC Name |

N-(anthracen-9-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h3-10,12,19H,2,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPWTBZAWCPZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6343963.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

![(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6343998.png)

![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)

amine hydrochloride](/img/structure/B6344032.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)